molecular formula C14H11NO2 B7549782 (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one

(E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one

Cat. No.: B7549782
M. Wt: 225.24 g/mol
InChI Key: IYPHTBFFSWNNED-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been widely studied for its potential therapeutic properties and has been found to possess anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one is complex and involves multiple pathways. It has been found to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also possesses direct antioxidant activity and can scavenge free radicals.
Biochemical and Physiological Effects:
Curcumin has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce oxidative stress and improve endothelial function. Additionally, it has been found to possess anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, it also has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one research. One area of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of interest is the investigation of this compound's potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies is an area of interest for future research.
Conclusion:
In conclusion, this compound is a natural polyphenolic compound with potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anticancer effects and has been studied for its potential in treating various diseases. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for this compound research, including the development of this compound analogs and investigation of its potential in treating neurodegenerative diseases.

Synthesis Methods

Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. Extraction from turmeric is the most common method, which involves the isolation of (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-oneoids from the rhizomes of the turmeric plant. Chemical synthesis involves the reaction of acetylacetone with aromatic aldehydes in the presence of a base. Microbial synthesis involves the use of microorganisms to produce (E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one through fermentation.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-3-11(4-7-13)5-8-14(17)12-2-1-9-15-10-12/h1-10,16H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHTBFFSWNNED-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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